Furfurylamine, tetrahydro-N,N-bis(2-chloroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-chloroethyl)tetrahydro-2-furanmethanamine is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its molecular formula C9H17Cl2NO and a molecular weight of 226.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)tetrahydro-2-furanmethanamine typically involves the reaction of N,N-bis(2-chloroethyl)amine with tetrahydrofuran under controlled conditions. The reaction is carried out in an inert aprotic organic solvent, such as dichloromethane, at low temperatures ranging from -15°C to -10°C. The mixture is continuously stirred, and the temperature is gradually increased to 20-40°C to complete the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The reaction is monitored using advanced analytical techniques to ensure the complete conversion of substrates .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)tetrahydro-2-furanmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of N,N-bis(2-chloroethyl)tetrahydro-2-furanmethanamine, such as oxides, reduced forms, and substituted compounds .
Scientific Research Applications
N,N-bis(2-chloroethyl)tetrahydro-2-furanmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)tetrahydro-2-furanmethanamine involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound targets DNA and proteins, causing alkylation and cross-linking, which ultimately results in cell death. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: Another alkylating agent with similar chemical properties and therapeutic applications.
Uniqueness
N,N-bis(2-chloroethyl)tetrahydro-2-furanmethanamine is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63956-95-6 |
---|---|
Molecular Formula |
C9H17Cl2NO |
Molecular Weight |
226.14 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-(oxolan-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C9H17Cl2NO/c10-3-5-12(6-4-11)8-9-2-1-7-13-9/h9H,1-8H2 |
InChI Key |
ILGHHVUJHATVFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.